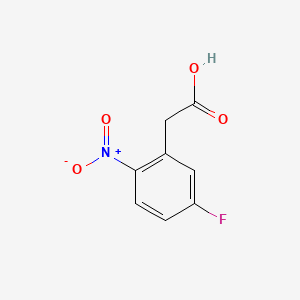

Ethyl 5-formylthiophene-2-carboxylate

Übersicht

Beschreibung

Ethyl 5-formylthiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are aromatic compounds with a sulfur atom in a five-membered ring, and they are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethyl ester group and the formyl functional group on the thiophene ring suggest that this compound could be an intermediate in organic synthesis or a building block for more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was prepared through a safe and efficient process that avoids the use of strong bases and noncryogenic conditions, yielding a 52% overall yield from commercially available 2-methylthiophene . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, with an 81% yield . These methods could potentially be adapted for the synthesis of ethyl 5-formylthiophene-2-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR. For example, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined using X-ray diffraction, revealing a flat boat conformation of the tetrahydropyridine ring . These techniques could be employed to determine the precise molecular geometry of ethyl 5-formylthiophene-2-carboxylate and to confirm the position of the formyl group on the thiophene ring.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . The presence of the formyl group in ethyl 5-formylthiophene-2-carboxylate suggests that it could participate in similar reactions, such as nucleophilic addition or condensation, to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, chemical stability, and photophysical properties, are crucial for their practical applications. For example, ethyl 2-arylthiazole-5-carboxylates exhibited interesting photophysical properties and singlet oxygen activation, which could be relevant for applications in photochemistry . The properties of ethyl 5-formylthiophene-2-carboxylate would need to be studied to understand its behavior in different environments and its potential uses.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Practical Preparation

A safe and efficient process for the preparation of related compounds like ethyl 2-methylthiophene-3-carboxylate has been developed, offering advantages such as operational simplicity and avoidance of strong bases. This method yielded a 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale (Kogami & Watanabe, 2011).

Synthesis of Derivatives

Ethyl 3-amino-5-arylthiophene-2-carboxylates have been synthesized using α-chlorocinnamonitriles and ethyl mercaptoacetate, forming in high yields (Shastin et al., 2006).

Synthesis of Novel Compounds

The synthesis of thieno[3,4-d]pyrimidines using ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate and 1,3-dicarbonyl compounds has been explored, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Applications in Material Sciences

Fluorescence Studies

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been studied for its novel fluorescence properties, indicating potential applications in material sciences (Guo Pusheng, 2009).

Use in Biheteroaryl Synthesis

Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate have been used in palladium-catalyzed direct arylation of heteroaromatics, demonstrating their utility in synthesizing biheteroaryls with high yields (Fu et al., 2012).

Application in Dye and Pigment Industry

- Complexation with Metals: Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and its analogs have been synthesized and complexed with metals like copper, cobalt, and zinc. These complexes showed promising application properties on polyester and nylon fabrics (Abolude et al., 2021).

Eigenschaften

IUPAC Name |

ethyl 5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPZQIYCDXHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

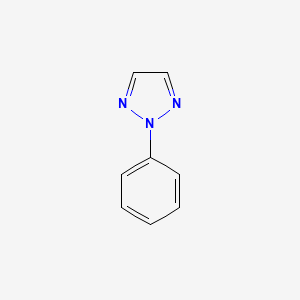

CCOC(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444987 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-formylthiophene-2-carboxylate | |

CAS RN |

67808-65-5 | |

| Record name | Ethyl 5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)